molecular formula C24H29N3O3 B10987349 N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide

Cat. No.: B10987349
M. Wt: 407.5 g/mol
InChI Key: COKVXHXTGGOBEB-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring and the indole moiety. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). The final step usually involves the coupling of the piperidine and indole intermediates under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process might include purification steps such as recrystallization and chromatography to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(1H-indol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets This compound apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C24H29N3O3

Molecular Weight

407.5 g/mol

IUPAC Name

N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-2-(1H-indol-3-yl)acetamide

InChI

InChI=1S/C24H29N3O3/c1-29-22-8-7-17(13-23(22)30-2)16-27-11-9-19(10-12-27)26-24(28)14-18-15-25-21-6-4-3-5-20(18)21/h3-8,13,15,19,25H,9-12,14,16H2,1-2H3,(H,26,28)

InChI Key

COKVXHXTGGOBEB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)CC3=CNC4=CC=CC=C43)OC

Origin of Product

United States

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